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Compound Name: Tivozanib hydrate

Cat. No.: B560398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of tivozanib hydrate in

the context of sorafenib-resistant hepatocellular carcinoma (HCC). Given the critical role of the

c-Met signaling pathway in conferring resistance to sorafenib, this guide will focus on

comparing tivozanib with agents that directly or indirectly target this pathway. The information

presented is collated from various preclinical studies to aid in the evaluation of tivozanib as a

potential therapeutic strategy in this challenging setting.

Executive Summary
Sorafenib, a multi-kinase inhibitor, has long been a standard of care for advanced HCC.

However, a significant number of patients develop resistance, often driven by the upregulation

of alternative signaling pathways, most notably the HGF/c-Met axis. Tivozanib is a potent

inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, and also

exhibits inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptor β

(PDGFRβ). While not a direct c-Met inhibitor, its potent anti-angiogenic properties and effects

on other receptor tyrosine kinases warrant an evaluation of its potential in overcoming

sorafenib resistance. This guide compares the preclinical efficacy of tivozanib with that of

selective c-Met inhibitors (e.g., PHA-665752, Tivantinib) and other multi-kinase inhibitors with

significant anti-c-Met activity (e.g., Cabozantinib, Regorafenib) in sorafenib-resistant HCC

models.
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Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies on the

efficacy of tivozanib and comparator agents in HCC models. It is important to note that the data

are collated from different studies and direct head-to-head comparisons in the same

experimental model are limited.

Table 1: In Vitro Efficacy in HCC Cell Lines
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Compound Cell Line Context IC50 / Effect Citation

Tivozanib -

Inhibition of

receptor

phosphorylation

IC50: 0.16 nM

(VEGFR-2), 1.63

nM (c-Kit), 1.72

nM (PDGFRβ)

[1]

Sorafenib Huh7 (parental) Cell Viability IC50: 1.9 µM [2]

HepG2 (parental) Cell Viability IC50: 3.2 µM [2]

Hep3B (parental) Cell Viability IC50: 3.0 µM [2]

Sorafenib-

Resistant Cells
Huh7-R Cell Viability

IC50: ~8-9.5 µM

(4-5 fold

increase)

[3]

Hep3B-R Cell Viability IC50: >10 µM [4]

PHA-665752 (c-

Met Inhibitor)
Huh-7R

Cell Proliferation

/ Apoptosis

Reversed

sorafenib

resistance,

inhibited growth

and migration

[5]

Regorafenib
SMMC-7721,

HepG2

HGF-induced

Sorafenib

Resistance

Reversed

resistance at

0.25-0.5 µM;

restored

sorafenib-

induced

apoptosis

[6][7]

Cabozantinib
MHCC97H (high

p-MET)
Cell Proliferation G1 phase arrest [8][9]

Table 2: In Vivo Efficacy in HCC Xenograft Models
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Compound Model Dosage Outcome Citation

Tivozanib

SK-HEP-1

xenograft in

athymic rats

0.2 mg/kg/day
~60% tumor

growth inhibition
[1]

1 mg/kg/day
~90% tumor

growth inhibition
[1]

Sorafenib
LIXC-004NA

PDX (sensitive)
40 mg/kg/day

Significant tumor

growth inhibition
[10]

Sorafenib-

Resistant Model

LIXC-004SR

PDX
40 mg/kg/day

No significant

tumor growth

inhibition

[10]

Cabozantinib

MHCC97H

xenograft (high

p-MET)

10 mg/kg/day

58.3% reduction

in microvessel

density

[8][9]

30 mg/kg/day

87.1% reduction

in microvessel

density;

significant

reduction in

proliferation and

increase in

apoptosis

[8][9]

Regorafenib

Patient-Derived

HCC Xenografts

(10 models)

10 mg/kg/day

Significant tumor

growth inhibition

in 8/10 models

[11]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways implicated in sorafenib resistance and a general workflow for evaluating

therapeutic agents in this context.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7109127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7109127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096179/
https://aacrjournals.org/clincancerres/article/20/11/2959/78378/Cabozantinib-Suppresses-Tumor-Growth-and
https://pubmed.ncbi.nlm.nih.gov/24700742/
https://aacrjournals.org/clincancerres/article/20/11/2959/78378/Cabozantinib-Suppresses-Tumor-Growth-and
https://pubmed.ncbi.nlm.nih.gov/24700742/
https://pubmed.ncbi.nlm.nih.gov/37126443/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Inhibitors

Downstream Signaling

Cellular Response

VEGFR

RAS/RAF/MEK/ERK
Pathway

PI3K/AKT/mTOR
Pathway

Angiogenesis

c-Met

STAT3

Metastasis
PDGFR

Sorafenib

Inhibits

Upregulation upon
resistance

Inhibits

Inhibits (Raf)

Tivozanib

Inhibits

Inhibits

c-Met Inhibitors
(PHA-665752, Tivantinib)

Inhibits

Multi-Kinase Inhibitors
(Cabozantinib, Regorafenib)

Inhibits

Inhibits

Proliferation

Survival

Click to download full resolution via product page

Caption: Signaling pathways in sorafenib resistance and targets of various inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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